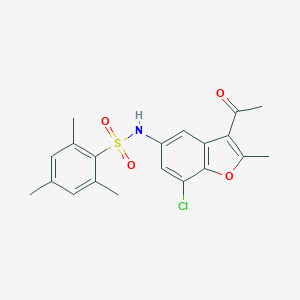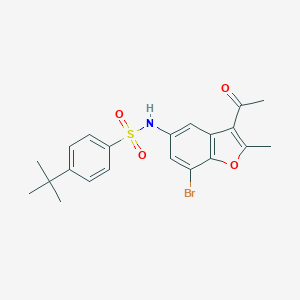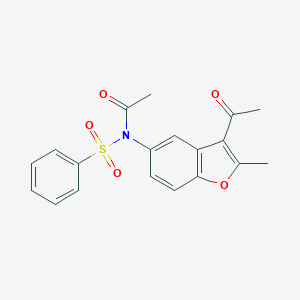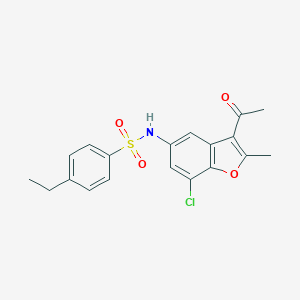![molecular formula C25H17BrF3NO4 B407498 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B407498.png)
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromobenzoyl, hydroxyphenyl, methoxyphenyl, and trifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst.
Addition of the hydroxyphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Incorporation of the trifluoromethylphenyl group: This can be done using a trifluoromethylation reaction with reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the bromobenzoyl and trifluoromethylphenyl groups can enhance binding affinity through hydrophobic interactions. The compound may also inhibit specific enzymes by mimicking the transition state of their substrates.
相似化合物的比较
Similar Compounds
4-bromobenzoyl derivatives: Compounds with similar bromobenzoyl groups.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups.
Uniqueness
The uniqueness of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile reactivity and binding interactions.
属性
分子式 |
C25H17BrF3NO4 |
|---|---|
分子量 |
532.3g/mol |
IUPAC 名称 |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H17BrF3NO4/c1-34-19-8-3-2-7-18(19)21-20(22(31)14-9-11-16(26)12-10-14)23(32)24(33)30(21)17-6-4-5-15(13-17)25(27,28)29/h2-13,21,31H,1H3/b22-20+ |
InChI 键 |
NYAWLWUATZRMRT-LSDHQDQOSA-N |
手性 SMILES |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
规范 SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-5-(2,4-dichlorophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407417.png)
![benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407419.png)
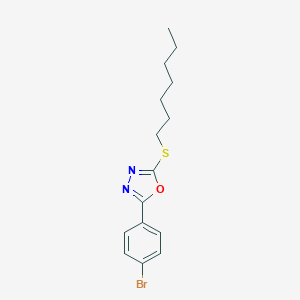
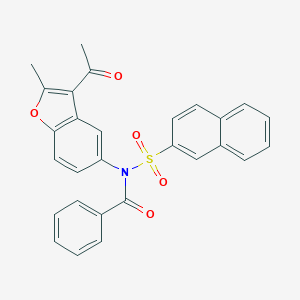
![5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B407423.png)
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B407426.png)
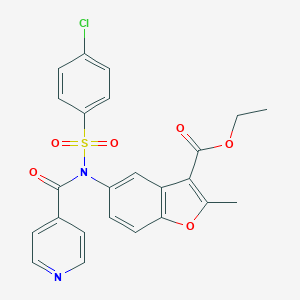
![4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B407429.png)
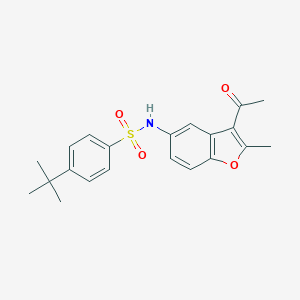
![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)
